8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline
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Overview
Description
8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activities
- The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the queried compound, has been identified as a new anti-mycobacterial chemotype. Studies revealed significant anti-tubercular activity, with some compounds exhibiting low cytotoxicity and high therapeutic indices (Pancholia et al., 2016).
- New pyridine derivatives, including 2-amino substituted benzothiazoles and benzo[d]thiazolyl piperazin-1-yl methanones, have shown variable and modest antimicrobial activity against bacteria and fungi (Patel et al., 2011).
- Novel benzo[d]thiazolyl substituted-2-quinolone hybrids exhibit significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells, with some compounds displaying potent antibacterial activity, especially against Gram-negative bacteria (Bolakatti et al., 2020).
Activation of Peroxymonosulfate
- Benzoquinone, a structurally similar compound to benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, has been shown to efficiently activate peroxymonosulfate for the degradation of sulfamethoxazole. This novel nonradical oxidation process generates singlet oxygen, offering implications for developing new nonradical oxidation processes (Zhou et al., 2015).
Biosensing and Electrochemical Applications
- A study describes the use of a carbon paste electrode modified by a benzoquinone derivative for electrocatalytic oxidization of glutathione and amoxicillin, suggesting potential applications in biosensing and electrochemical analysis (Karimi-Maleh et al., 2014).
Synthesis and Structural Analysis
- The synthesis and structural exploration of a novel bioactive heterocycle, which includes benzo[d]thiazolyl piperidin-1-yl methanone, revealed antiproliferative activity. The molecular structure is characterized by various spectroscopic methods and X-ray diffraction studies (Prasad et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory activity . Therefore, it’s plausible that this compound may also target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
Based on the anti-inflammatory activity of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Biochemical Pathways
If this compound acts as a cox inhibitor like its similar compounds , it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins.
Result of Action
If it acts as a cox inhibitor, it would likely reduce inflammation at the cellular level by decreasing the production of pro-inflammatory prostaglandins .
Safety and Hazards
The compound is not intended for human or veterinary use. It is for research use only, indicating that it may pose hazards if improperly handled or used outside of a controlled research environment.
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
Some benzothiazole derivatives have shown to inhibit COX-1 and COX-2, key enzymes in the inflammatory response .
Molecular Mechanism
It is suggested that benzothiazole derivatives may exert their effects through inhibition of COX-1 and COX-2 enzymes .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-22(21-24-17-7-1-2-9-19(17)28-21)25-13-10-16(11-14-25)27-18-8-3-5-15-6-4-12-23-20(15)18/h1-9,12,16H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWLUVMFEDYYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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